Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-
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Overview
Description
Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a 1,3-benzodioxole and an imidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with an appropriate imidazolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: Shares the 1,3-benzodioxole moiety but differs in functional groups.
3-(1,3-Benzodioxol-5-yl)benzoic acid: Similar structure but lacks the imidazolidinone ring.
Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)propoxy]-: Contains a propoxy group instead of the imidazolidinone ring .
Uniqueness
The uniqueness of benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- lies in its combined structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions and reactivity compared to similar compounds .
Properties
CAS No. |
651748-82-2 |
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Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O5/c20-16(21)11-2-1-3-12(8-11)18-6-7-19(17(18)22)13-4-5-14-15(9-13)24-10-23-14/h1-5,8-9H,6-7,10H2,(H,20,21) |
InChI Key |
WKBGFJJGXWZNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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